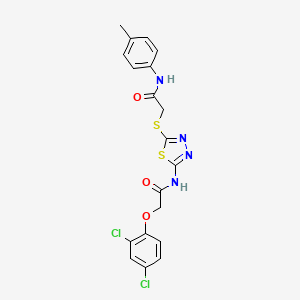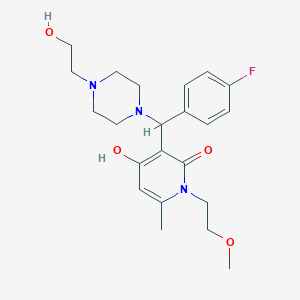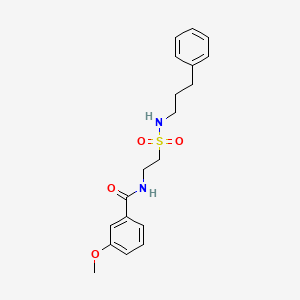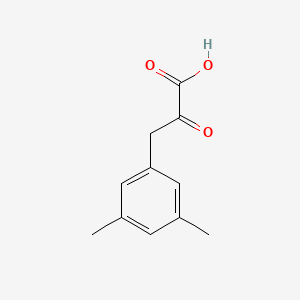
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring. Both of these rings are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyrazole rings. The benzothiazole ring is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole and pyrazole rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole and pyrazole rings could influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- Synthesis and Cytotoxic Effects : Cobalt(II) complexes synthesized using 1-Benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole were characterized and their cytotoxic properties examined on various human cell lines, demonstrating varied cytotoxic activities (Sobiesiak et al., 2010).
- Chemical Characterization : Benzothiazoles and pyrazoles, including derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole, have shown pharmacological activity. Their synthesis and characterization, along with antimicrobial and antioxidant activities, were explored (Raparla et al., 2013).
- Palladium Complexes Synthesis : New hybrid pyrazole ligands, including derivatives of this compound, were synthesized for palladium(II) complexes. The study explored their solid-state structures and theoretical calculations (Guerrero et al., 2008).
Biological and Pharmaceutical Activities
- Antimicrobial and Anti-inflammatory Properties : Novel pyrazole derivatives, including those related to this compound, were synthesized and demonstrated potent anti-inflammatory and antimicrobial activities (Hussain & Kaushik, 2015).
- Photophysical Investigation for Metal Ion Detection : A pyrazoline-benzothiazole derivative was studied for its photophysical properties, proving useful as a fluorescent chemosensor for detecting metal ions like Cu2+, Fe3+, and Fe2+ (Asiri et al., 2019).
- Nickel Complexes and Cytotoxicity : Nickel(II) complexes with pyrazole ligands, including those related to this compound, were synthesized and examined for cytotoxic activities against tumor cell lines (Sobiesiak et al., 2011).
- Anticancer Activity : Novel heterocyclic benzothiazole derivatives were synthesized and showed remarkable in-vitro anticancer activity against different cancer cell lines (Waghmare et al., 2013).
Advanced Materials and Chemical Studies
- Microwave-Mediated Synthesis for Heterocycles : Benzothiazole- and benzimidazole-based heterocycles were synthesized, showcasing the utility of these compounds in creating novel pyrazole derivatives (Darweesh et al., 2016).
- In-vitro Anti-Inflammatory Activity : Mannich base derivatives of benzothiazolyl pyrazolone showed significant in-vitro anti-inflammatory activity, illustrating the potential of such compounds in medical applications (Rathi et al., 2013).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-8-5-6-9(2)13-12(8)15-14(18-13)17-11(4)7-10(3)16-17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGPVTYBZAJYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)
![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)





![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)
![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)
![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)
![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)
